THIOTETRONIC ACID)
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Overview
Description
Thiotetronic acid is a heterocyclic compound that contains a thiolactone ring system. This compound is known for its wide range of biological activities and is a key intermediate in the synthesis of thiolactomycin analogues. Thiolactomycin, an antibiotic isolated from Nocardia species, exhibits potent activity against various pathogenic bacteria, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiotetronic acid typically involves a C-acylation/cyclization reaction between N-hydroxysuccinimide esters of S-acetyl-thioglycolic acids and active methylene compounds . This one-pot synthesis method is efficient and allows for the preparation of highly functionalized thiotetronic acids and 2-aminothiophenones .
Industrial Production Methods: Industrial production methods for thiotetronic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Thiotetronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce different analogues with specific biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of thiotetronic acid include N-hydroxysuccinimide esters, S-acetyl-thioglycolic acids, and active methylene compounds . The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of thiotetronic acid include highly functionalized thiotetronic acids and 2-aminothiophenones . These products are valuable intermediates in the synthesis of various biologically active compounds.
Scientific Research Applications
Thiotetronic acid has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of thiolactomycin analogues, which are potent antibiotics . In biology, thiotetronic acid and its derivatives are studied for their inhibitory effects on bacterial fatty acid synthase systems, making them potential candidates for developing new antibacterial agents . In medicine, thiotetronic acid analogues are explored for their potential use in treating infections caused by pathogenic bacteria, including drug-resistant strains .
Mechanism of Action
The mechanism of action of thiotetronic acid involves the inhibition of bacterial fatty acid biosynthesis. Thiotetronic acid selectively targets the β-ketoacyl-acyl carrier protein synthases (KASI/II) that catalyze chain elongation in the type II (dissociated) fatty acid synthase systems . This inhibition disrupts the fatty acid biosynthesis pathway, leading to the suppression of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to thiotetronic acid include thiolactomycin and its analogues . These compounds share the thiolactone ring system and exhibit similar biological activities, particularly in inhibiting bacterial fatty acid biosynthesis .
Uniqueness: Thiotetronic acid is unique due to its wide range of biological activities and its role as a key intermediate in the synthesis of thiolactomycin analogues . Its ability to selectively inhibit bacterial fatty acid biosynthesis makes it a valuable compound for developing new antibacterial agents .
Properties
IUPAC Name |
thiolane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S/c5-3-1-4(6)7-2-3/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLXVAPBVMFHOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436761 |
Source
|
Record name | 4-Hydroxy-2(5H)-thiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51338-33-1 |
Source
|
Record name | 4-Hydroxy-2(5H)-thiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiotetronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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